2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide
CAS No.: 573931-99-4
Cat. No.: VC5823717
Molecular Formula: C20H16ClN5O2S
Molecular Weight: 425.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 573931-99-4 |
|---|---|
| Molecular Formula | C20H16ClN5O2S |
| Molecular Weight | 425.89 |
| IUPAC Name | 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H16ClN5O2S/c1-28-16-8-4-14(5-9-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-6-2-13(21)3-7-15/h2-10,12H,11H2,1H3,(H,25,27) |
| Standard InChI Key | ULEBGRJPQWCXFL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide features a pyrazolo[3,4-d]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include a 4-chlorophenyl group at position 1, a sulfur atom at position 4, and an acetamide moiety terminating in a 4-methoxyphenyl group.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₇ClN₅O₂S |
| Molecular Weight | 442.90 g/mol |
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Key Substituents | 4-Chlorophenyl, Thioacetamide |
The presence of electronegative groups (chlorine, sulfur) and electron-donating moieties (methoxy) influences solubility and bioavailability. The thioether linkage enhances metabolic stability compared to oxygen analogs, while the acetamide group facilitates hydrogen bonding with biological targets .
Synthesis and Characterization
Synthetic Pathways
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, as exemplified by protocols for analogous compounds :
-
Core Formation: Cyclocondensation of 5-amino-1-(4-chlorophenyl)pyrazole-4-carbonitrile with thiourea or guanidine derivatives under acidic conditions generates the pyrazolo[3,4-d]pyrimidine scaffold.
-
Thioether Formation: Nucleophilic substitution at position 4 introduces the thioacetamide group. For example, reacting the core with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of a base like potassium carbonate yields the target compound .
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity, as verified by HPLC and NMR .
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1675 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–S), and 3350 cm⁻¹ (N–H) confirm functional groups .
-
¹H NMR: Singlets for methoxy (δ 3.78 ppm) and aromatic protons (δ 7.25–8.05 ppm) align with substituent patterns .
Biological Activity and Mechanisms
| Compound | GI₅₀ (μM) | Target Cell Line |
|---|---|---|
| Analog 15 | 0.018 | MDA-MB-468 |
| Analog 16 | 0.844 | HEK293 |
| Target Compound* | ~0.1† | N/A |
*Predicted based on structural similarity; †Estimated from QSAR models .
Antimicrobial Activity
N-(4-Methoxyphenyl)acetamide derivatives display broad-spectrum antimicrobial effects. In a 2023 study, sodium acetyl(4-methoxyphenyl)carbamodithioate analogs inhibited Fusarium oxysporum growth by 100% at 0.4% concentration, attributed to disruption of fungal cell membranes . The thioether linkage in the target compound may enhance lipophilicity, promoting penetration into bacterial biofilms .
Pharmacological Considerations
Toxicity Profile
In vitro assays on HEK293 cells revealed low cytotoxicity (IC₅₀ > 10 μM) for structurally related compounds, suggesting a favorable therapeutic index .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume